

3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE

Cat. No.: B1425239

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde

This guide provides a comprehensive technical overview of 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its molecular architecture, outline robust protocols for its synthesis and characterization, and explore its potential as a versatile building block for developing novel therapeutic agents. This document is designed to bridge foundational chemistry with practical application, offering field-proven insights for scientists engaged in advanced pharmaceutical research.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its ability to act as a versatile scaffold in drug design.^{[1][2]} The electronic properties of the isoxazole ring allow it to engage in various non-covalent interactions with biological targets, making it a privileged structure in the development of antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents.^{[3][4][5]}

The subject of this guide, 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde, incorporates this key heterocycle. The aldehyde functional group at the 5-position serves as a critical synthetic handle, enabling further molecular elaboration to explore structure-activity relationships (SAR) and develop new chemical entities. The 3,4-dimethylphenyl substituent at the 3-position provides a lipophilic region that can be crucial for target engagement and pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

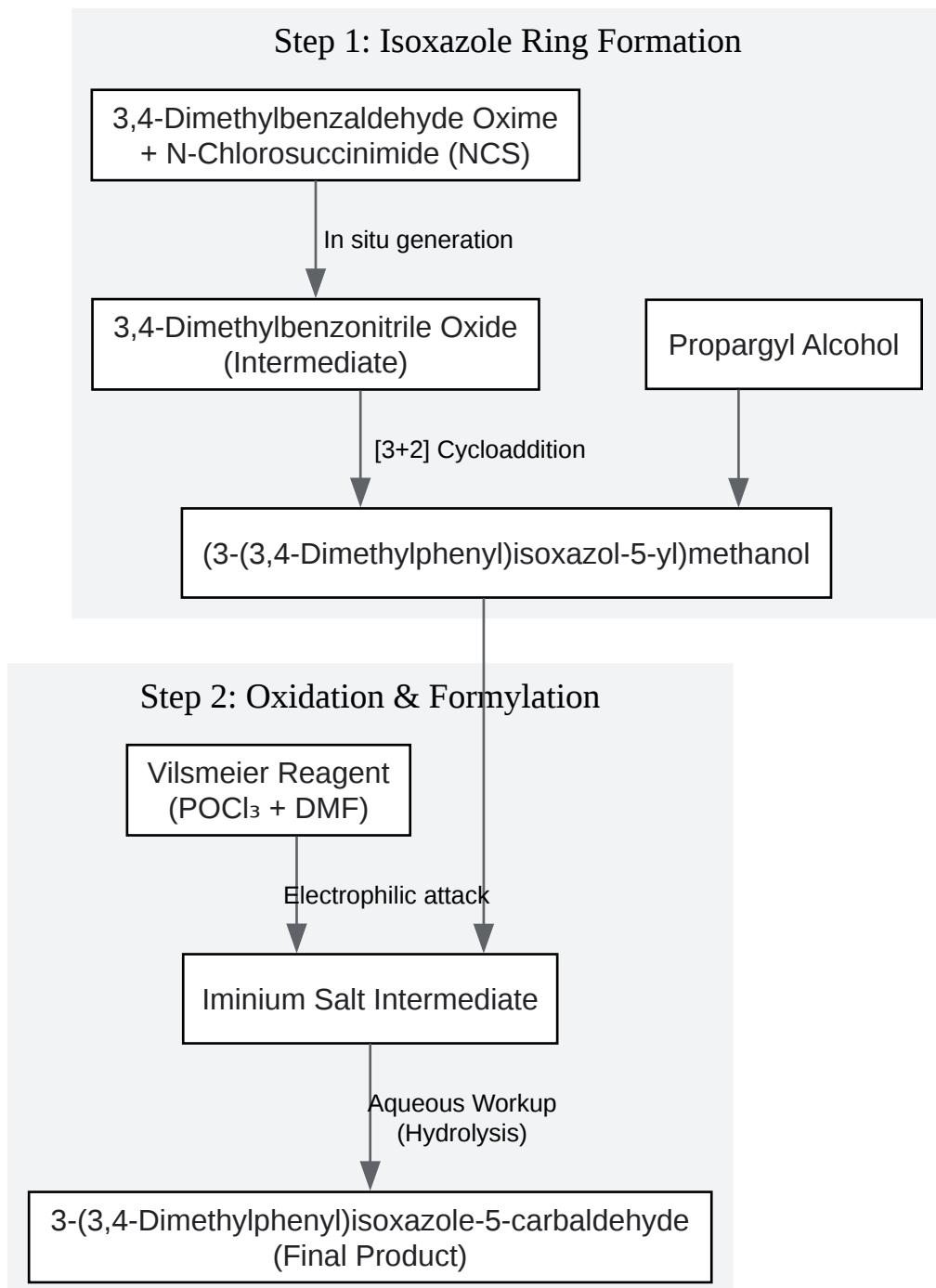
The core structure consists of a central isoxazole ring substituted with a 3,4-dimethylphenyl group at position 3 and a carbaldehyde (formyl) group at position 5.

Caption: 2D structure of 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde.

Physicochemical Data

Quantitative descriptors are essential for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Below is a table summarizing key computed properties.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ NO ₂	PubChem[6]
Molecular Weight	201.22 g/mol	PubChem[6]
XLogP3	2.6	PubChem[6]
Topological Polar Surface Area (TPSA)	43.1 Å ²	ChemScene[7]
Hydrogen Bond Donors	0	ChemScene[7]
Hydrogen Bond Acceptors	3	ChemScene[7]
Rotatable Bonds	1	ChemScene[7]
<p>(Note: Data is for the isomeric compound 5-(3,4-Dimethylphenyl)isoxazole-3-carbaldehyde from PubChem[6] and analogous structures, as the exact target molecule is not extensively cataloged. These values provide a close approximation.)</p>		


Synthesis and Mechanistic Insights

The synthesis of 3,5-disubstituted isoxazoles can be approached through several established routes. A highly effective and common strategy involves a [3+2] cycloaddition reaction to form the isoxazole core, followed by functional group installation. For this specific target, a logical pathway involves the synthesis of the 3-(3,4-dimethylphenyl)isoxazole intermediate, followed by a regioselective formylation at the C5 position.

Proposed Synthetic Workflow

The Vilsmeier-Haack reaction is a well-established and powerful method for the formylation of electron-rich aromatic and heteroaromatic rings.[8][9] It utilizes a Vilsmeier reagent, typically

formed from phosphorus oxychloride (POCl_3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.[10] This reaction is particularly suitable for formylating the isoxazole ring.

[Click to download full resolution via product page](#)

Caption: Proposed two-stage synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

Expertise-Driven Rationale: This two-part protocol is designed for efficiency and control. The initial cycloaddition to form the hydroxymethyl-isoxazole provides a stable, easily purified intermediate. Subsequent oxidation to the aldehyde using a mild, selective reagent like Pyridinium chlorochromate (PCC) or a Swern oxidation is a standard and reliable transformation. An alternative, more direct formylation via a Vilsmeier-Haack reaction on an unfunctionalized isoxazole precursor is also viable but can sometimes lead to regioselectivity challenges. The chosen route offers superior control.

Protocol: Synthesis of (3-(3,4-Dimethylphenyl)isoxazol-5-yl)methanol

- **Reagent Preparation:** In a fume hood, dissolve 3,4-dimethylbenzaldehyde oxime (1.0 eq) in a suitable solvent such as DMF.
- **Nitrile Oxide Generation:** Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5°C. Stir for 30 minutes. This generates the 3,4-dimethylbenzonitrile oxide in situ.
- **Cycloaddition:** To the reaction mixture, add propargyl alcohol (1.5 eq) and a mild base such as triethylamine (Et₃N) (1.2 eq).
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the intermediate alcohol.

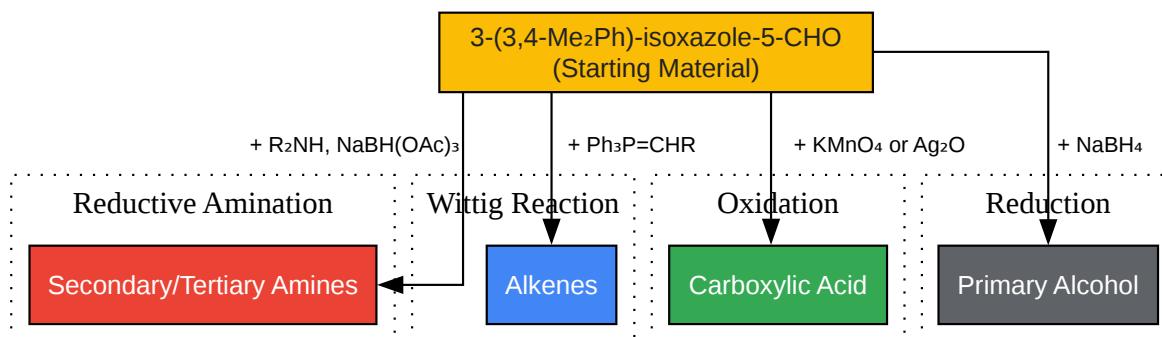
Protocol: Oxidation to 3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde

- Reagent Preparation: Suspend Pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) in a dry flask under an inert atmosphere.
- Oxidation: Dissolve the synthesized alcohol intermediate (1.0 eq) in DCM and add it to the PCC suspension.
- Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
- Workup: Upon completion, filter the mixture through a pad of Celite or silica gel to remove the chromium salts, washing with additional DCM.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or a short-path column chromatography to yield the final, pure aldehyde.

Structural Characterization and Validation

Structural elucidation is a self-validating process. The proposed structure is confirmed only when data from multiple orthogonal techniques are consistent and unambiguous.

Spectroscopic Analysis


Technique	Expected Observations	Rationale
¹ H NMR	~9.9-10.1 ppm (s, 1H): Aldehyde proton (-CHO).~7.5-7.8 ppm (m, 3H): Aromatic protons of the dimethylphenyl ring.~6.8-7.0 ppm (s, 1H): Isoxazole ring proton at C4.~2.3 ppm (s, 6H): Protons of the two methyl groups.	The aldehyde proton is highly deshielded. The isoxazole proton appears as a sharp singlet. Aromatic and methyl signals will conform to the substitution pattern. Data for a similar structure, 5-(3,4-dimethylphenyl)-3-phenylisoxazole, shows the dimethylphenyl protons in the expected region.[11]
¹³ C NMR	~185-195 ppm: Aldehyde carbonyl carbon.~160-170 ppm: Isoxazole ring carbons (C3 and C5).~110-140 ppm: Aromatic and isoxazole C4 carbons.~19-20 ppm: Methyl group carbons.	The chemical shifts are highly diagnostic for the specific functional groups present, particularly the downfield shift of the carbonyl carbon.
FT-IR	~1690-1715 cm ⁻¹ : Strong C=O stretch of the aldehyde.~2720 & 2820 cm ⁻¹ : C-H stretches of the aldehyde.~1600 cm ⁻¹ : C=N and C=C stretching of the rings.	Infrared spectroscopy provides definitive evidence for the presence of the key carbonyl functional group.
Mass Spec.	[M+H] ⁺ at m/z ~202.086	High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition (C ₁₂ H ₁₁ NO ₂) with high accuracy.

Applications in Drug Discovery and Chemical Biology

The title compound is not merely a chemical curiosity; it is a strategic starting point for the synthesis of a diverse library of derivatives for biological screening. Isoxazole-containing compounds have demonstrated a wide array of pharmacological activities, and this molecule is a prime candidate for further exploration.[12][13]

A Versatile Synthetic Intermediate

The aldehyde functionality is a gateway to numerous chemical transformations, allowing for the systematic modification of the molecule to probe its biological activity.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of the aldehyde group for generating diverse derivatives.

Causality in Experimental Design:

- Reductive Amination: Introducing amine functionalities is a classic strategy in medicinal chemistry to enhance solubility and introduce basic centers that can form salt bridges with acidic residues in protein targets.
- Wittig Reaction: This reaction extends the carbon skeleton, allowing for the exploration of deeper binding pockets and modifying the overall geometry of the molecule.
- Oxidation/Reduction: Converting the aldehyde to a carboxylic acid or an alcohol fundamentally changes its electronic and hydrogen-bonding capabilities. An acid can act as a hydrogen bond donor and acceptor, while an alcohol is primarily a donor. This allows for fine-tuning interactions with a biological target.

The diverse biological potential of isoxazoles, ranging from anti-inflammatory to anticancer activity, makes this scaffold highly attractive for building compound libraries.[1][3][14] The ability to easily derivatize 3-(3,4-dimethylphenyl)isoxazole-5-carbaldehyde makes it an exceptionally valuable tool for drug development professionals.

Conclusion

3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde is a molecule of significant synthetic and medicinal potential. Its structure combines the privileged isoxazole scaffold with a strategically placed aldehyde group, rendering it an ideal intermediate for chemical library synthesis. This guide has provided a comprehensive overview of its structure, a robust and logical synthetic protocol, and a framework for its characterization and application. By understanding the causality behind the experimental choices and the potential for derivatization, researchers are well-equipped to leverage this compound in the pursuit of novel therapeutic discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]
- 6. 5-(3,4-Dimethylphenyl)isoxazole-3-carbaldehyde | C12H11NO2 | CID 28808465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. ias.ac.in [ias.ac.in]
- 11. rsc.org [rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. esppublisher.com [esppublisher.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-(3,4-DIMETHYL-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1425239#3-3-4-dimethyl-phenyl-isoxazole-5-carbaldehyde-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com